![molecular formula C14H14N2O2 B5786757 3-methoxy-N-(2-pyridinylmethyl)benzamide](/img/structure/B5786757.png)
3-methoxy-N-(2-pyridinylmethyl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of benzamide derivatives, including compounds similar to 3-methoxy-N-(2-pyridinylmethyl)benzamide, typically involves the reaction of appropriate carboxylic acid chlorides with amines under weak basic conditions. For instance, N-(3-Hydroxy-2-pyridyl)benzamides were synthesized by reacting 2-amino-3-pyridinol with carboxylic acid chloride, highlighting a general approach to benzamide synthesis (Mobinikhaledi et al., 2006).
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be determined using X-ray diffraction techniques and supported by computational methods such as density functional theory (DFT). These analyses reveal the crystalline system, lattice constants, and molecular geometry, offering insights into the spatial arrangement and electronic properties of the molecules (Demir et al., 2015).
Chemical Reactions and Properties
Benzamides undergo various chemical reactions, contributing to their diverse chemical properties. The synthesis of derivatives often involves halogenation, nitration, and sulfonation processes, allowing for the introduction of functional groups that modify the compound's reactivity and interaction capabilities. The reaction conditions, such as temperature and catalysts, play crucial roles in determining the yield and specificity of these reactions.
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline form are critical for understanding the behavior of benzamide compounds. These properties are influenced by the molecular structure and the presence of functional groups. For example, polymorphism in benzamide derivatives can lead to different physical properties, which are important for their application in material science and pharmacology (Yanagi et al., 2000).
Chemical Properties Analysis
The chemical properties of benzamides, including acidity, basicity, and reactivity towards nucleophiles and electrophiles, are determined by their molecular structure. The electron-donating or withdrawing nature of substituents affects the compound's reactivity. Studies on the electronic properties, such as HOMO and LUMO energies, and thermodynamic properties can provide valuable information on the chemical behavior of these compounds (Demir et al., 2015).
properties
IUPAC Name |
3-methoxy-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-18-13-7-4-5-11(9-13)14(17)16-10-12-6-2-3-8-15-12/h2-9H,10H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLFZYOWMPLPCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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